molecular formula C8H15NO2 B1292093 Ethyl 2-[(but-3-en-1-yl)amino]acetate CAS No. 455333-83-2

Ethyl 2-[(but-3-en-1-yl)amino]acetate

Cat. No.: B1292093
CAS No.: 455333-83-2
M. Wt: 157.21 g/mol
InChI Key: XOYFIKPGGZHYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(but-3-en-1-yl)amino]acetate is an organic compound with the molecular formula C8H15NO2 It is a derivative of amino acids and esters, characterized by the presence of an ethyl ester group and an amino group attached to a but-3-en-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(but-3-en-1-yl)amino]acetate typically involves the reaction of ethyl bromoacetate with but-3-en-1-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

C2H5BrO2C+C4H9NH2C8H15NO2+HBr\text{C}_2\text{H}_5\text{BrO}_2\text{C} + \text{C}_4\text{H}_9\text{NH}_2 \rightarrow \text{C}_8\text{H}_15\text{NO}_2 + \text{HBr} C2​H5​BrO2​C+C4​H9​NH2​→C8​H1​5NO2​+HBr

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(but-3-en-1-yl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new amino acid derivatives.

Scientific Research Applications

Ethyl 2-[(but-3-en-1-yl)amino]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(but-3-en-1-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The pathways involved may include ester hydrolysis, amine oxidation, and other biochemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(but-3-en-1-yl)amino]acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-[(but-2-en-1-yl)amino]acetate: Similar structure but with a different position of the double bond in the butenyl chain.

Uniqueness

This compound is unique due to its specific structural configuration, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

ethyl 2-(but-3-enylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-5-6-9-7-8(10)11-4-2/h3,9H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYFIKPGGZHYPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10631506
Record name Ethyl N-but-3-en-1-ylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455333-83-2
Record name Ethyl N-but-3-en-1-ylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.